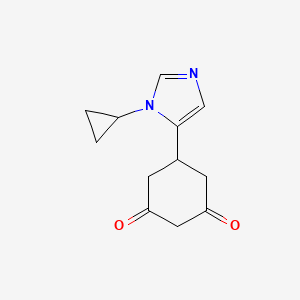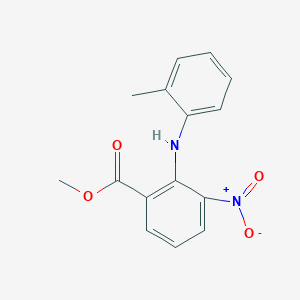
Methyl 2-(2-methylanilino)-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-nitro-2-(o-tolylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a nitro group, a methyl ester group, and an o-tolylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The reaction is carried out in an ice-water bath to maintain the temperature below 6°C, ensuring the stability of the product .
Industrial Production Methods
Industrial production of Methyl 3-nitro-2-(o-tolylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced filtration techniques ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
Methyl 3-nitro-2-(o-tolylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoates, and various other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
Methyl 3-nitro-2-(o-tolylamino)benzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-nitro-2-(o-tolylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The o-tolylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl 3-nitro-2-(o-tolylamino)benzoate include:
- Methyl 3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 3-nitro-2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective interactions with biological molecules are required.
属性
CAS 编号 |
109899-57-2 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
methyl 2-(2-methylanilino)-3-nitrobenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-3-4-8-12(10)16-14-11(15(18)21-2)7-5-9-13(14)17(19)20/h3-9,16H,1-2H3 |
InChI 键 |
VKADBXOCDLYNIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


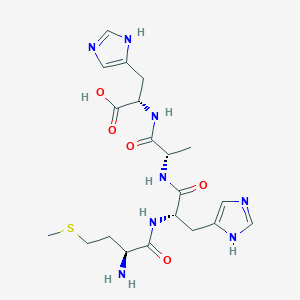
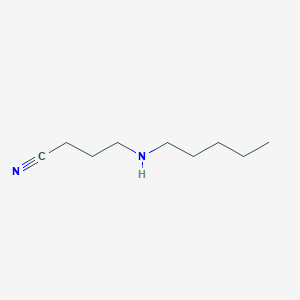
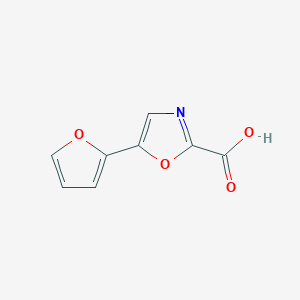
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
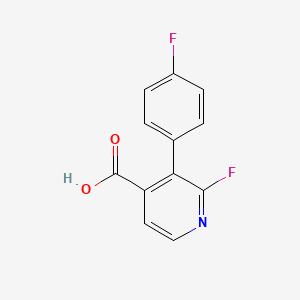
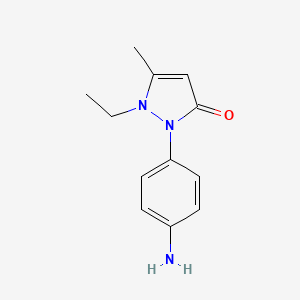
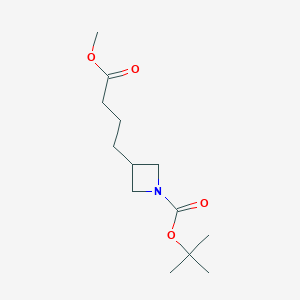
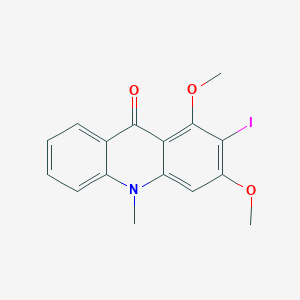
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
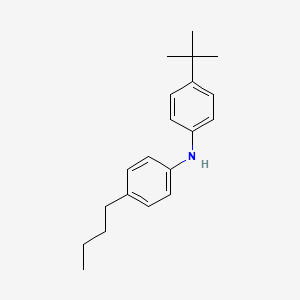
![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
